Carboxamide vs. Sulfonamide Linker: Hydrogen-Bonding Capacity and Receptor Selectivity Implications
The carboxamide linker in N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide offers a distinct hydrogen-bond donor/acceptor profile compared to the sulfonamide linker in its closest structural analog, N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide (CAS 2415569-75-2). In a systematic study of arylpiperazinylalkyl derivatives, carboxamide-to-sulfonamide replacement produced divergent affinity shifts across serotonin 5-HT₁A, 5-HT₂A, 5-HT₇, and dopamine D₂ receptors, with the carboxamide series showing preferential 5-HT₁A affinity in the o-OMe-PhP subset [1]. In a separate β-lactamase inhibitor series, sulfonamide analogs unexpectedly exhibited Ki values down to 25 nM—up to 23-fold more potent than their carboxamide counterparts—demonstrating that the direction and magnitude of potency change upon linker replacement is target-dependent and unpredictable a priori . The carboxamide's planarity and resonance-stabilized geometry further influence conformational preferences relative to the tetrahedral sulfonamide [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor capacity and target binding affinity modulation |
|---|---|
| Target Compound Data | Carboxamide linker: planar amide geometry, one H-bond donor (NH), one H-bond acceptor (C=O); class-level affinity shifts reported in literature |
| Comparator Or Baseline | Sulfonamide linker (CAS 2415569-75-2): tetrahedral geometry, two H-bond acceptors (S=O); β-lactamase Ki values as low as 25 nM reported for sulfonamide analogs vs. up to 23-fold weaker carboxamide counterparts |
| Quantified Difference | Carboxamide-to-sulfonamide replacement altered β-lactamase Ki by up to 23-fold; direction and magnitude are target-dependent [1] |
| Conditions | In vitro radioligand binding assays for serotonergic/dopaminergic receptors; β-lactamase enzyme inhibition assays |
Why This Matters
For procurement decisions, the carboxamide linker provides a predictable H-bond donor for targets requiring amide NH recognition (e.g., kinase hinge regions, protease backbone interactions), whereas the sulfonamide analog offers distinct physicochemical and target engagement profiles that cannot be assumed interchangeable.
- [1] Zajdel P, et al. The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors. Arch Pharm Chem Life Sci. 2017; 350(9): e1700090. View Source
- [2] Arabi AA. Routes to Drug Design via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Med Chem. 2017; 9(18): 2167-2180. View Source
